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Excimer lasers, a class of ultraviolet lasers, are indispensable tools in a myriad of scientific and
industrial applications, from semiconductor manufacturing to medical therapies. The choice of
the active gas medium, specifically the noble gas component, is a critical determinant of the
laser's output characteristics and suitability for a given task. This guide provides an objective
comparison of two of the most common noble gases used in excimer lasers: Krypton (Kr) and
Xenon (Xe), primarily focusing on the workhorse Krypton Fluoride (KrF) and Xenon Chloride
(XeCl) lasers.

Fundamental Principles of Operation

Excimer lasers operate on the principle of forming a short-lived, excited diatomic molecule
known as an excimer (or exciplex). This molecule is stable only in its excited state and rapidly
dissociates upon returning to the ground state, releasing its energy as a high-energy UV
photon.

In these lasers, a high-voltage electrical discharge is passed through a gas mixture typically
composed of:

e Anoble gas: Krypton or Xenon (~1-9%)
e Ahalogen: Fluorine (F2) or Hydrogen Chloride (HCI) (~0.1-0.2%)

e A buffer gas: Neon or Helium, making up the balance (>90%)
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The intense electrical field creates a plasma, initiating a series of chemical reactions that lead
to the formation of the excited excimer, such as KrF* or XeCI*. The subsequent decay of this
excimer results in the emission of laser light at a specific UV wavelength.

Performance Characteristics: KrF vs. XeCl Lasers

The choice between Krypton and Xenon as the active noble gas directly influences the laser's
performance metrics. The following table summarizes the typical characteristics of KrF and
XeCl excimer lasers.

Performance Metric Krypton Fluoride (KrF) Xenon Chloride (XeCl)

Wavelength 248 nm 308 nm

Photon Energy ~5.0 eV ~4.0 eV

Typical Pulse Energy 100 - 1000 mJ 50 - 500 mJ

Typical Pulse Duration 10-30ns 10-40ns

Maximum Repetition Rate > 1 kHiz (High-end models up Up to several hundred Hz
to 6 kHz)

Average Power Up to >150 W Up to ~100 W

Gas Lifetime 10-50 million pulses 20-100 million pulses

Overall Efficiency 2-4% 1-3%

Key Applications and Experimental Considerations

The distinct wavelengths and performance characteristics of KrF and XeCl lasers dictate their
primary fields of application.

Krypton Fluoride (KrF) Lasers

With a deep-UV wavelength of 248 nm, KrF lasers are a cornerstone of high-resolution
photolithography in the semiconductor industry for manufacturing microchips. The high photon
energy is also ideal for micromachining a wide range of materials, including polymers, glass,
and ceramics, by directly breaking chemical bonds with minimal thermal damage.
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Xenon Chloride (XeCl) Lasers

The 308 nm output of XeCl lasers is strongly absorbed by biological tissues and certain
polymers. This makes them highly effective in medical applications, particularly in dermatology
for the treatment of psoriasis and vitiligo. The longer wavelength compared to KrF results in
less cellular damage, making it a safer option for therapeutic use. In industrial settings, XeCl
lasers are used for annealing silicon, marking, and surface treatment.

Experimental Protocols and Methodologies

Precise and repeatable experimental results depend on rigorous protocols for laser operation
and measurement.

Protocol 1: Standard Excimer Laser Operation

o Chamber Preparation: Evacuate the laser discharge chamber to a high vacuum (<10-%
mbar) to remove impurities.

o Passivation: For fluorine-based lasers like KrF, passivate the chamber by filling it with a low
concentration of the halogen gas mixture and allowing it to react with the internal surfaces.
This process is repeated until a stable gas mixture is achieved.

e Gas Filling: Introduce the premixed or individual gas components. The halogen (e.g., F2/Ne
mix) is typically introduced first, followed by the noble gas (e.g., Kr), and finally, the buffer
gas (e.g., Ne) is used to bring the chamber to the final operating pressure.

o High-Voltage System Activation: Charge the main capacitor bank.

 Triggering: A high-voltage trigger pulse initiates the electrical discharge between the
electrodes in the chamber, creating the plasma and leading to the emission of a laser pulse.

o Gas Management: A portion of the gas mixture is periodically replaced to maintain optimal
performance and extend the gas lifetime.

Protocol 2: Measurement of Laser Pulse Energy

 Instrumentation: Utilize a calibrated pyroelectric joulemeter or a calorimeter suitable for the
UV wavelength and energy range of the laser.
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o Beam Path: Position the detector head in the center of the laser beam path. Ensure the
entire beam cross-section is incident on the active area of the detector. Use appropriate UV-
grade optics if beam steering is required.

o Data Acquisition: For single-shot measurements, fire the laser once and record the energy
reading. For average energy, operate the laser at a fixed repetition rate and average the
readings over a set number of pulses (e.g., 100 pulses) to account for pulse-to-pulse
fluctuations.

o Safety: Use appropriate laser safety goggles and enclosures, as deep-UV radiation is
hazardous to the eyes and skin.

Visualizing Laser Processes

To better understand the operational flow and the underlying physics, the following diagrams

illustrate the key processes.
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Caption: General workflow for operating an excimer laser system.
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¢ To cite this document: BenchChem. [Krypton vs. Xenon in Excimer Lasers: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223016#comparative-study-of-krypton-and-xenon-
in-excimer-laser-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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